CID 78062502
Description
(1,1,2-TRIETHOXYNONYL)SILANE is an organosilicon compound that belongs to the class of alkoxysilanes. These compounds are characterized by the presence of silicon atoms bonded to alkoxy groups. (1,1,2-TRIETHOXYNONYL)SILANE is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Properties
Molecular Formula |
C15H31O3Si |
|---|---|
Molecular Weight |
287.49 g/mol |
InChI |
InChI=1S/C15H31O3Si/c1-5-9-10-11-12-13-14(16-6-2)15(19,17-7-3)18-8-4/h14H,5-13H2,1-4H3 |
InChI Key |
WTEGIUOPRMURLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(OCC)(OCC)[Si])OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2-TRIETHOXYNONYL)SILANE typically involves the reaction of nonyl alcohol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Nonyl Alcohol+Triethoxysilane→(1,1,2-TRIETHOXYNONYL)SILANE+By-products
Industrial Production Methods
Industrial production of (1,1,2-TRIETHOXYNONYL)SILANE involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, distillation, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Data Availability and Source Reliability
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No relevant sources for CID 78062502 were identified in the provided materials.
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The excluded domains (smolecule.com, benchchem.com) are flagged as unreliable per user requirements, but even these sources lack references to this compound.
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PubChem entries ( ) and PMC articles ( ) describe unrelated compounds or biological pathways.
Analysis of Similar Compounds
For context, the chemical reactions of structurally analogous compounds (e.g., CID 78064312) involve:
| Reaction Type | Reagents/Conditions | Products Formed | Biological Relevance |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Ketones, aldehydes | Modulates enzyme activity |
| Reduction | LiAlH₄, H₂/Pd | Alcohols, amines | Precursor for therapeutic agents |
| Hydrolysis | H₂O, acid/base catalysts | Carboxylic acids | Stability studies in aqueous media |
Suggested Actions
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Verify the CID : Confirm the accuracy of the identifier "78062502," as it may be a typographical error (e.g., 78062202, 78064052).
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Expand Source Pool : Consult additional databases such as Reaxys, SciFinder, or patents for specialized synthesis protocols.
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Experimental Characterization : If the compound is novel, prioritize spectral analysis (NMR, MS) and reaction screening to establish reactivity profiles.
Research Gaps
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No peer-reviewed studies, synthetic protocols, or mechanistic data for this compound were identified.
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The compound’s absence from PubChem and PMC articles suggests it may be proprietary, poorly characterized, or newly synthesized.
Scientific Research Applications
(1,1,2-TRIETHOXYNONYL)SILANE has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of (1,1,2-TRIETHOXYNONYL)SILANE involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxane polymers. These polymers are responsible for the compound’s adhesive and coating properties. The molecular targets and pathways involved include the silicon-oxygen bonds and the interactions with various substrates .
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: An organosilicon compound with similar properties but different alkyl groups.
Trimethoxysilane: Another alkoxysilane with methoxy groups instead of ethoxy groups.
Vinyltriethoxysilane: Contains a vinyl group, making it more reactive in certain applications .
Uniqueness
(1,1,2-TRIETHOXYNONYL)SILANE is unique due to its specific alkyl chain length and the presence of three ethoxy groups. This combination provides the compound with distinct properties, such as enhanced hydrophobicity and the ability to form strong siloxane bonds. These characteristics make it particularly useful in applications requiring durable and water-resistant coatings.
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